molecular formula C16H8BrCl2NOS2 B5156425 5-(4-bromobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-bromobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5156425
M. Wt: 445.2 g/mol
InChI Key: QLRCJINFGPZNPZ-AUWJEWJLSA-N
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Description

5-(4-bromobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a sulfur-containing heterocyclic compound that has attracted significant attention due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, including its anti-inflammatory, anti-tumor, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to modulate the activity of various signaling pathways, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one possesses significant anti-inflammatory activity. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-bromobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is its versatility in the laboratory. The compound can be easily synthesized and has been shown to possess a range of pharmacological activities. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.

Future Directions

There are several future directions for the research on 5-(4-bromobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One of the potential areas of research is the development of novel therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and toxicity profile. The compound can also be studied for its potential use as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 5-(4-bromobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorophenyl isothiocyanate with 4-bromobenzaldehyde in the presence of an appropriate base. The resulting product is then treated with a thiol, such as thiourea, to yield the desired thiazolidinone.

Scientific Research Applications

The compound has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, it has been studied for its anti-tumor activity and has shown potential as a chemotherapeutic agent. The compound has also been found to possess anti-microbial activity against a range of microorganisms, including bacteria and fungi.

properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NOS2/c17-10-3-1-9(2-4-10)7-14-15(21)20(16(22)23-14)13-6-5-11(18)8-12(13)19/h1-8H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRCJINFGPZNPZ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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